molecular formula C14H11ClFN3O B2685017 N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415470-96-9

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No. B2685017
CAS RN: 2415470-96-9
M. Wt: 291.71
InChI Key: QJPNMXAXKCXOKN-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide (abbreviated as CFPPC) is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit potent inhibitory effects on various molecular targets, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the inhibition of specific molecular targets, including kinases, enzymes, and receptors. N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to inhibit the activity of kinases such as AKT, which is involved in the regulation of cell growth and survival. N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to inhibit the activity of enzymes such as COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to modulate the activity of receptors such as GABA-A receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects
N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the suppression of inflammation, and the modulation of neurotransmitter activity. N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been found to induce apoptosis, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide for lab experiments is its high potency and selectivity for specific molecular targets, which allows for the precise modulation of biological processes. Additionally, N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to exhibit low toxicity and high stability, making it a reliable compound for in vitro and in vivo experiments. However, one limitation of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is its low solubility in aqueous solutions, which may require the use of organic solvents for its administration.

Future Directions

There are several future directions for the research and development of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide. Another direction is the identification of new molecular targets for N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, which may expand its potential therapeutic applications. Additionally, the development of novel drug delivery systems for N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide may improve its efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 2-chloro-4-fluoroaniline with cyclopropylamine, followed by the condensation of the resulting intermediate with 2-cyanopyrimidine. This method has been reported to yield high purity and yield of N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, making it a reliable method for the synthesis of this compound.

Scientific Research Applications

N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. Similarly, in inflammation research, N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In neurological disorders, N-(2-Chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to modulate the activity of neurotransmitters, thereby improving cognitive function and reducing the symptoms of various neurological disorders.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c15-10-5-9(16)3-4-11(10)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPNMXAXKCXOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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